1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
Overview
Description
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride is a compound that features a thiazole ring, which is a versatile and widely used heterocyclic moiety in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Scientific Research Applications
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme involved in DNA replication and transcription . This enzyme is crucial for bacterial growth and survival, making it a common target for antimicrobial drugs .
Mode of Action
The compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition disrupts the DNA replication and transcription processes, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting DNA gyrase . This disruption leads to downstream effects such as halted bacterial growth and eventual cell death .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to bacterial cell death, providing the compound with its antimicrobial properties .
Future Directions
Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity . They have shown anticancer, anti-inflammatory, anti-HIV, antiviral, anticonvulsant, antihypertensive, and other activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride are largely determined by its thiazole ring. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
This compound can have various effects on cells. It has been found to exhibit antimicrobial activity, suggesting that it can influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
The synthesis of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride can be achieved through a multicomponent reaction. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate aldehyde and a secondary amine in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out in glycerol at elevated temperatures (70-80°C) for about an hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, potentially leading to the formation of thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Abafungin: An antifungal agent.
Ritonavir: An antiretroviral drug.
Bleomycin: An antineoplastic agent.
Tiazofurin: An antineoplastic agent.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJGWBGXZDNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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